![molecular formula C19H17NO2S B2938679 Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone CAS No. 1390222-48-6](/img/structure/B2938679.png)
Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone is a heterocyclic compound that features a benzothiophene core Benzothiophenes are known for their diverse biological properties and applications in materials science
Mechanism of Action
Target of Action
Benzothiophene derivatives have been found to have antimicrobial properties . They have shown high antibacterial activity against S. aureus . .
Biochemical Pathways
Benzothiophene derivatives are known to interfere with various bacterial processes, which could include dna replication, protein synthesis, or cell wall synthesis .
Result of Action
Similar compounds have been found to exhibit antimicrobial properties, suggesting that they may lead to bacterial cell death .
Biochemical Analysis
Biochemical Properties
Related compounds have been found to interact with various enzymes and proteins . These interactions can influence the function of these biomolecules, potentially affecting various biochemical reactions.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, which yields 2-substituted benzo[b]thiophenes . Another method involves the condensation reaction of 2-aminobenzo[b]thiophenes with alkynyl-substituted enones using quinine-derived bifunctional thiourea as a catalyst .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, and they typically use palladium catalysts and other transition metals to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium, platinum, and other transition metals
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: A thiophene-based drug used as an anti-inflammatory agent.
Sertaconazole: An antifungal agent with a benzothiophene core.
Uniqueness
Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone is unique due to its specific combination of a benzothiophene core with a morpholino group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in pharmaceuticals and materials science .
Biological Activity
Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone is a heterocyclic compound that has gained attention due to its diverse biological activities, particularly in medicinal chemistry. This compound features a benzothiophene core, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Specifically, benzothiophene derivatives have been shown to interfere with:
- DNA Replication : Compounds in this class may inhibit enzymes involved in DNA synthesis.
- Protein Synthesis : They can disrupt the translation process in bacterial cells.
- Cell Wall Synthesis : These compounds may affect the integrity of bacterial cell walls, leading to cell lysis and death.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties against various microorganisms. Studies indicate that it may act as a ligand for cannabinoid receptors and exhibit significant activity against pathogens such as Mycobacterium tuberculosis (Mtb) and other multidrug-resistant strains .
Case Study: Antitubercular Activity
In a recent study, derivatives of benzo[b]thiophenes were tested for their efficacy against Mtb. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant forms of the bacterium. Notably, these compounds demonstrated lower cytotoxicity compared to traditional antitubercular drugs like rifampicin (RIF) and isoniazid (INH), making them promising candidates for further development .
Anticancer Activity
The anticancer potential of this compound has also been explored. It has been found to exhibit cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for its therapeutic efficacy .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of benzothiophene derivatives has revealed that modifications to the core structure can significantly enhance biological activity. For instance:
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
7b | 2.73 | Antitubercular |
8c | 0.60 | Antimicrobial |
8g | 0.61 | Antimicrobial |
These findings suggest that specific substitutions on the benzothiophene scaffold can lead to improved potency against resistant strains of bacteria .
Pharmacokinetic Properties
Additionally, studies have indicated favorable pharmacokinetic properties for some derivatives, which include enhanced absorption and distribution characteristics that are critical for effective drug development .
Properties
IUPAC Name |
1-benzothiophen-2-yl-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-19(18-12-15-8-4-5-9-17(15)23-18)20-10-11-22-16(13-20)14-6-2-1-3-7-14/h1-9,12,16H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUBVEOYLZENGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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